molecular formula C16H12INO2 B2908021 N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 868144-77-8

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2908021
CAS No.: 868144-77-8
M. Wt: 377.181
InChI Key: UPJPEUAHRBTACD-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an iodophenyl group attached to the nitrogen atom of a carboxamide moiety, which is further connected to a benzofuran ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl amine is treated with iodine and a suitable oxidizing agent.

    Formation of the Carboxamide Moiety: The final step involves the coupling of the iodophenyl amine with the benzofuran carboxylic acid derivative under amide bond formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzofuran ring and the carboxamide moiety can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the benzofuran ring can interact with various biological receptors. These interactions can modulate the activity of the target proteins or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in the core structure.

    N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives: Similar in having the iodophenyl group but with different functional groups attached.

    N-Cyclohexyl-N’-(4-iodophenyl)urea: Contains the iodophenyl group but with a urea moiety instead of a benzofuran ring.

Uniqueness

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of the iodophenyl group and the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO2/c1-10-13-4-2-3-5-14(13)20-15(10)16(19)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJPEUAHRBTACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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